Alanopine

Description

imino acid produced by a dehydrogenase found in the adductor muscle of the oyster, Crassostrea gigas; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

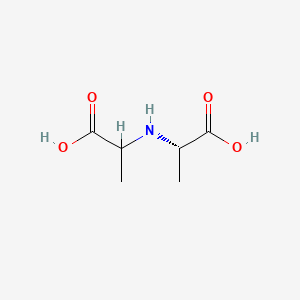

2-(1-carboxyethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHTMQGSFVHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2,2'-Iminobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

219755-19-8, 19149-54-3 | |

| Record name | 2-[(1-carboxyethyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,2'-Iminobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 235 °C | |

| Record name | (±)-2,2'-Iminobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physiological Role of Alanopine: A Deep Dive into its Metabolic Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alanopine, a member of the opine family of amino acid derivatives, plays a crucial role in the anaerobic metabolism of many marine invertebrates, particularly mollusks. This technical guide provides a comprehensive overview of the physiological role of this compound, detailing its synthesis, metabolic fate, and regulatory mechanisms. By serving as an alternative endpoint to glycolysis during periods of oxygen deprivation, this compound contributes to the maintenance of cellular redox balance and sustained energy production. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the associated metabolic and experimental pathways to facilitate a deeper understanding of this important metabolic adaptation.

Introduction

In many marine invertebrates, intense muscular activity or exposure to hypoxic or anoxic environments necessitates a reliance on anaerobic glycolysis to meet cellular energy demands. Unlike vertebrates, which primarily produce lactate under such conditions, numerous marine mollusks utilize alternative metabolic strategies, leading to the accumulation of compounds known as opines. This compound, formed from the reductive condensation of L-alanine and pyruvate, is a prominent opine that serves a function analogous to lactate. Its production is catalyzed by the enzyme this compound dehydrogenase (ADH), which plays a pivotal role in the regeneration of NAD+ from NADH, thereby allowing glycolysis to continue. The accumulation and subsequent metabolism of this compound are tightly regulated, reflecting the organism's adaptation to fluctuating oxygen availability and metabolic states. Understanding the intricacies of this compound metabolism offers insights into the diverse strategies of anaerobic energy production in the animal kingdom and may present novel avenues for research in metabolic regulation and drug development.

The this compound Metabolic Pathway

This compound is synthesized via a single enzymatic step catalyzed by this compound dehydrogenase (ADH; EC 1.5.1.17). This reaction is a reductive condensation of L-alanine and pyruvate, with the concomitant oxidation of NADH to NAD+.[1]

L-Alanine + Pyruvate + NADH + H+ ⇌ meso-Alanopine + NAD+ + H₂O

This process is critical for maintaining the cytoplasmic redox balance (NAD+/NADH ratio) during anaerobic conditions, a prerequisite for the continued operation of the glycolytic pathway at the level of glyceraldehyde-3-phosphate dehydrogenase.

The metabolic pathway leading to this compound formation is intrinsically linked to glycolysis. Glucose is catabolized to pyruvate, and concurrently, amino acid catabolism can provide the necessary L-alanine. The pyruvate and NADH generated during glycolysis are then consumed by ADH to produce this compound and regenerate NAD+.

Quantitative Data on this compound Metabolism

The physiological role of this compound is underscored by the kinetic properties of this compound dehydrogenase and the concentrations of relevant metabolites observed in various marine invertebrates under different physiological states.

Kinetic Properties of this compound Dehydrogenase

The affinity of ADH for its substrates varies across species and tissues, reflecting specific metabolic adaptations.

| Organism | Tissue | Substrate | Apparent K_m (mM) | Reference |

| Strombus luhuanus | Pedal Retractor Muscle | Pyruvate | 0.43 | [2] |

| L-Alanine | 25 | [2] | ||

| NADH | 0.03 | [2] | ||

| Littorina littorea | Foot Muscle | Pyruvate | 0.26 (pH 7.5) | [3] |

| L-Alanine | 23.8 (pH 7.5) | |||

| NADH | 0.009 | |||

| Busycotypus canaliculatum | Foot Muscle | Pyruvate | 0.48 | |

| L-Alanine | 13.1 | |||

| Gill | Pyruvate | 0.35 | ||

| L-Alanine | 10.6 | |||

| Hepatopancreas | Pyruvate | 0.39 | ||

| L-Alanine | 8.8 |

Metabolite Concentrations under Anoxia and Recovery

The accumulation of this compound during anoxia and its subsequent clearance during recovery highlight its role as a temporary anaerobic end product.

| Organism | Tissue | Condition | This compound (μmol/g wet wt) | Strombine (μmol/g wet wt) | Reference |

| Crassostrea virginica | Adductor Muscle | 2h Recovery from Anoxia | ~2.0 | ~2.7 | |

| Mantle | 2h Recovery from Anoxia | ~1.3 | - | ||

| Gill | 2h Recovery from Anoxia | ~0.5 | - | ||

| Mercenaria mercenaria | Adductor Muscle | 24h Anoxia | < 1.0 | < 1.0 | |

| Strombus luhuanus | Pedal Retractor Muscle | Post-exercise | 3.7 | (strombine/alanopine combined) | |

| 30 min Recovery in Air | 7.1 | (strombine/alanopine combined) |

Regulation of this compound Metabolism

The synthesis of this compound is regulated at multiple levels to ensure that it is produced when needed and that its accumulation does not become detrimental to the cell.

Allosteric Regulation and Substrate Availability

The activity of ADH is influenced by the concentrations of its substrates (pyruvate, L-alanine, and NADH) and products. In some species, high concentrations of pyruvate and L-alanine can lead to substrate inhibition. The availability of L-alanine, which can be generated from other metabolic pathways, is also a key determinant of this compound production.

pH

The intracellular pH, which typically decreases during anoxia due to the accumulation of acidic end products, can affect the kinetic properties of ADH. For instance, in Littorina littorea, a decrease in pH from 7.5 to 6.5 leads to a decrease in the apparent K_m for both pyruvate and L-alanine, which would favor this compound synthesis during anoxia.

Covalent Modification and Enzyme Regulation

While direct evidence for the covalent modification of ADH is limited, the broader context of anaerobic metabolism in marine invertebrates suggests that phosphorylation and dephosphorylation of key glycolytic enzymes play a crucial role in regulating the flux of substrates towards this compound synthesis. For example, the activity of phosphofructokinase and pyruvate kinase, which control the rate of glycolysis, can be modulated by covalent modification in response to anoxic conditions.

Experimental Protocols

The study of this compound's physiological role involves a series of well-established biochemical techniques.

Purification of this compound Dehydrogenase

A common procedure for the purification of ADH from marine invertebrate tissue involves the following steps:

-

Homogenization: Tissue is homogenized in a suitable buffer (e.g., 50 mM imidazole-HCl, pH 7.5) containing reducing agents (e.g., β-mercaptoethanol) to prevent oxidation.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude enzyme extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for ADH.

-

Chromatography: The enriched fraction is then purified using a combination of chromatographic techniques, such as:

-

Ion-exchange chromatography (e.g., DEAE-cellulose) to separate proteins based on charge.

-

Gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on size.

-

Affinity chromatography may also be employed for higher purity.

-

This compound Dehydrogenase Activity Assay

The activity of ADH is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Assay Mixture (Forward Reaction):

-

Buffer (e.g., 50 mM imidazole-HCl, pH 7.5)

-

Pyruvate

-

L-Alanine

-

NADH

-

Enzyme preparation

-

-

Procedure: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm is recorded over time. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Quantification of this compound in Tissue Samples

High-performance liquid chromatography (HPLC) is the method of choice for the accurate quantification of this compound in tissue extracts.

-

Tissue Extraction: Frozen tissue is powdered under liquid nitrogen and extracted with a deproteinizing agent, typically perchloric acid.

-

Neutralization: The extract is neutralized with a base (e.g., potassium carbonate) and centrifuged to remove the precipitated salt.

-

HPLC Analysis: The neutralized extract is analyzed by HPLC. A common method involves:

-

Separation: Isocratic separation on a suitable column.

-

Derivatization: Post-column derivatization with a fluorescent reagent such as o-phthaldialdehyde (OPA).

-

Detection: Fluorometric detection of the derivatized this compound.

-

Physiological Significance and Future Perspectives

The physiological role of this compound is multifaceted. Primarily, it serves as a crucial mechanism for maintaining redox balance during anaerobic glycolysis, allowing for sustained ATP production in the absence of oxygen. The tissue-specific expression of ADH isozymes with distinct kinetic properties suggests specialized roles in different parts of the organism, such as this compound synthesis in muscle tissue during activity and its potential oxidation in other tissues like the hepatopancreas during recovery. Furthermore, the accumulation of this compound during the initial phase of recovery from anoxia in some species suggests a role in the metabolic reorganization that occurs during the transition back to aerobic metabolism.

Future research in this area could focus on several key aspects. Elucidating the precise signaling pathways that regulate ADH expression and activity will provide a more complete picture of how this compound metabolism is controlled. Investigating the potential for this compound to be utilized as a fuel source in different tissues during extended recovery periods could reveal further metabolic adaptations. From a drug development perspective, understanding the unique features of invertebrate anaerobic metabolism, including the role of opines like this compound, could inspire novel approaches to targeting metabolic pathways in pathogenic organisms or in the context of diseases involving metabolic dysregulation.

Conclusion

This compound is a key player in the anaerobic metabolism of many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. Its synthesis by this compound dehydrogenase is a critical adaptation for maintaining cellular redox balance and ensuring continued energy production during periods of anoxia or intense muscular activity. The regulation of this compound metabolism through substrate availability, pH, and the control of glycolytic flux highlights the sophisticated mechanisms that have evolved to manage anaerobic energy production. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating and physiologically significant world of this compound.

References

The Discovery and Significance of Alanopine in Marine Mollusks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, metabolism, and physiological significance of alanopine in marine mollusks. This compound, an opine, is a crucial end product of anaerobic glycolysis in many marine invertebrates, playing a vital role in maintaining redox balance during periods of hypoxia or intense muscular activity. This document details the enzymatic processes governing this compound formation, presents quantitative data on its accumulation, outlines comprehensive experimental protocols for its study, and visualizes the key metabolic and signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers in marine biology, comparative physiology, and drug development seeking to understand and leverage the unique metabolic adaptations of marine mollusks.

Introduction

The discovery of this compound revolutionized the understanding of anaerobic metabolism in marine invertebrates. Unlike vertebrates, which primarily rely on the production of lactate to regenerate NAD+ during oxygen deprivation, many marine mollusks utilize a family of enzymes known as opine dehydrogenases. These enzymes catalyze the reductive condensation of pyruvate with an amino acid, forming opines. This compound is formed from the condensation of pyruvate and L-alanine, a reaction catalyzed by this compound dehydrogenase (ADH)[1]. This pathway offers several physiological advantages, including the prevention of significant intracellular pH changes that can occur with lactate accumulation[2].

This guide will delve into the core aspects of this compound metabolism, providing the necessary technical details for its investigation.

The this compound Metabolic Pathway

This compound is synthesized via a single enzymatic step catalyzed by this compound dehydrogenase (ADH; EC 1.5.1.17). The reaction is as follows:

Pyruvate + L-alanine + NADH ⇌ meso-Alanopine + NAD⁺ + H₂O [1]

This reaction is crucial for the re-oxidation of NADH to NAD⁺, which is essential for the continued operation of glycolysis under anaerobic conditions. The accumulation of this compound allows for sustained ATP production in the absence of oxygen, powering essential cellular functions and muscular work.

Regulation of this compound Metabolism

The production of this compound is tightly regulated by several factors to meet the energetic demands of the mollusk.

-

Substrate Availability: The rate of this compound synthesis is dependent on the intracellular concentrations of pyruvate and L-alanine. During anaerobiosis, the rate of glycolysis increases, leading to an accumulation of pyruvate.

-

pH: this compound dehydrogenase activity is pH-dependent. For instance, in the foot muscle of Littorina littorea, the pH optimum for the forward reaction (this compound production) is around 7.5 at high substrate concentrations, but shifts to approximately 6.5 at lower substrate concentrations[3]. This shift is significant as intracellular pH tends to decrease during anoxia.

-

Upstream Glycolytic Control: The flux of pyruvate is controlled by key regulatory enzymes in the glycolytic pathway. In marine mollusks, fructose-2,6-bisphosphate is a potent activator of phosphofructokinase, a key regulatory point in glycolysis[3]. During anoxia, the levels of fructose-2,6-bisphosphate can decrease in some tissues, leading to an overall metabolic depression to conserve fuel stores.

-

Signaling Pathways: The cAMP-PKA signaling pathway is implicated in the regulation of metabolic responses to stress in bivalves. While its direct role in regulating ADH is not fully elucidated, it is known to influence ion transport and overall energy metabolism, which would indirectly affect the flux through the this compound pathway.

Quantitative Data on this compound and its Metabolism

The following tables summarize key quantitative data related to this compound concentrations in tissues and the kinetic properties of this compound dehydrogenase from various marine mollusk species.

Table 1: this compound Concentration in Marine Mollusk Tissues

| Species | Tissue | Condition | This compound Concentration (µmol/g wet wt) | Reference |

| Mytilus galloprovincialis | Posterior Adductor Muscle | Normoxia | < 0.5 | |

| Mytilus galloprovincialis | Posterior Adductor Muscle | Anoxia (24h) | ~4.0 | |

| Crassostrea gigas | Adductor Muscle | Anoxia | Accumulation demonstrated | |

| Arenicola marina | Muscle | Post-activity | Accumulation demonstrated |

Table 2: Kinetic Properties of this compound Dehydrogenase (ADH)

| Species | Tissue | Km (Pyruvate) (mM) | Km (L-alanine) (mM) | Molecular Weight (kDa) | Reference |

| Littorina littorea | Foot Muscle | 0.17 (pH 6.5) | 14.9 (pH 6.5) | 39 | |

| Busycotypus canaliculatum | Foot Muscle | ~0.2 | ~13 | 42 | |

| Busycotypus canaliculatum | Gill | ~0.15 | ~11 | 42 | |

| Busycotypus canaliculatum | Hepatopancreas | ~0.1 | ~9 | 42 | |

| Strombus luhuanus | Pedal Retractor Muscle | 2.4 - 2.8 | >100 (low affinity) | 42 | |

| Crassostrea gigas | Adductor Muscle | 0.21 | 25 | 40 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in marine mollusks.

Protocol for this compound Extraction from Bivalve Tissue

This protocol is adapted from methods for extracting small water-soluble metabolites from marine invertebrate tissues.

Materials:

-

Bivalve tissue (e.g., adductor muscle, gill, mantle)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

6% (v/v) Perchloric acid (PCA), ice-cold

-

Neutralizing solution: 2 M KHCO₃

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

pH meter or pH strips

-

0.22 µm syringe filters

Procedure:

-

Excise the desired tissue from the mollusk as quickly as possible.

-

Immediately freeze-clamp the tissue between aluminum tongs pre-cooled in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

-

Weigh the frozen tissue powder and transfer it to a pre-weighed, ice-cold microcentrifuge tube.

-

Add 3 volumes (w/v) of ice-cold 6% PCA to the tissue powder. For example, for 100 mg of tissue, add 300 µL of 6% PCA.

-

Homogenize the sample on ice using a tissue homogenizer or by vigorous vortexing until the tissue is fully dispersed.

-

Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble metabolites, and transfer it to a new pre-chilled microcentrifuge tube.

-

Neutralize the supernatant by slowly adding 2 M KHCO₃ while vortexing. Monitor the pH until it reaches 7.0-7.5. The formation of a white precipitate (KClO₄) will be observed.

-

Incubate the neutralized extract on ice for 20 minutes to ensure complete precipitation of KClO₄.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄.

-

Collect the supernatant, which is the neutralized tissue extract containing this compound.

-

For HPLC analysis, filter the extract through a 0.22 µm syringe filter.

-

The extract can be stored at -80°C until analysis.

Protocol for this compound Quantification by HPLC

This protocol is based on established HPLC methods for opine analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Cation-exchange column (e.g., Alltech OA 2000 or similar).

Reagents:

-

Mobile phase: pH-neutralized sulfuric acid solution or other suitable buffer.

-

Post-column derivatization reagents: o-phthaldialdehyde (OPA) and sodium hypochlorite.

-

This compound standard.

Procedure:

-

Equilibrate the cation-exchange column with the mobile phase.

-

Inject a known volume of the filtered tissue extract onto the column.

-

Perform isocratic elution.

-

After separation on the column, the eluent is mixed with the OPA and sodium hypochlorite derivatization reagents in a post-column reaction coil.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of an this compound standard.

Protocol for this compound Dehydrogenase (ADH) Activity Assay

This is a continuous spectrophotometric rate determination assay.

Materials:

-

Spectrophotometer capable of reading at 340 nm, with temperature control.

-

Cuvettes.

-

Tissue homogenate (prepared as described in the purification protocol below).

Reagents:

-

Assay Buffer (Forward Direction): 50 mM Imidazole-HCl, pH 7.5.

-

Substrates:

-

L-alanine solution (e.g., 1 M stock).

-

Sodium pyruvate solution (e.g., 100 mM stock).

-

NADH solution (e.g., 10 mM stock).

-

Procedure:

-

Set the spectrophotometer to 340 nm and the temperature to 25°C.

-

In a cuvette, prepare the following reaction mixture (final volume 1 mL):

-

850 µL Assay Buffer.

-

130 µL of 1 M L-alanine (final concentration 130 mM).

-

13 µL of 100 mM pyruvate (final concentration 1.3 mM).

-

10 µL of 10 mM NADH (final concentration 0.1 mM).

-

-

Add a small volume of the tissue homogenate (e.g., 10-50 µL) to the cuvette to initiate the reaction.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of ADH activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.

Protocol for this compound Dehydrogenase (ADH) Purification

This is a general purification scheme based on methods for ADH from various mollusk tissues.

Materials:

-

Mollusk tissue (e.g., foot muscle, gill).

-

Homogenization buffer: 50 mM Imidazole-HCl, pH 7.5, containing 15 mM 2-mercaptoethanol.

-

Ammonium sulfate.

-

Dialysis tubing.

-

Chromatography system with columns (e.g., chromatofocusing, gel filtration).

Procedure:

-

Homogenization: Mince the tissue and homogenize in 5 volumes (w/v) of ice-cold homogenization buffer. Centrifuge the homogenate at 27,000 x g for 30 minutes at 4°C to obtain the crude supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude supernatant to achieve 50-60% saturation. Stir for 30 minutes at 4°C. Centrifuge at 27,000 x g for 20 minutes. Discard the supernatant. Add ammonium sulfate to the supernatant to reach 80-90% saturation. Stir and centrifuge as before.

-

Resuspension and Dialysis: Resuspend the pellet containing ADH in a minimal volume of homogenization buffer and dialyze overnight against the same buffer to remove ammonium sulfate.

-

Chromatofocusing: Apply the dialyzed sample to a chromatofocusing column (e.g., PBE 94) equilibrated with the starting buffer. Elute with a pH gradient to separate proteins based on their isoelectric point. Collect fractions and assay for ADH activity.

-

Gel Filtration: Pool the active fractions from chromatofocusing and apply them to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size. Elute with a suitable buffer and collect fractions, assaying for ADH activity.

-

Assess the purity of the final preparation using SDS-PAGE.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

This compound Metabolic Pathway

Caption: The metabolic pathway of this compound synthesis during anaerobic glycolysis.

Experimental Workflow for Anoxia and this compound Analysis

Caption: A typical experimental workflow for studying this compound accumulation during anoxia.

Regulatory Signaling Pathway in Molluscan Anoxia Response

Caption: The cAMP/PKA signaling pathway's potential role in regulating anoxic metabolism.

Conclusion and Future Directions

The discovery of this compound and its associated metabolic pathway has significantly advanced our understanding of the diverse strategies employed by marine organisms to survive in oxygen-limited environments. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this fascinating area of comparative biochemistry.

Future research should focus on several key areas:

-

Elucidating the complete signaling network: A more comprehensive understanding of the upstream signaling cascades that regulate this compound metabolism is needed.

-

Drug development: The enzymes of the this compound pathway, being unique to many invertebrates, could represent novel targets for the development of species-specific parasiticides or agents to control invasive mollusk populations.

-

Biomarker development: this compound levels could potentially serve as a biomarker for environmental stress in marine ecosystems.

By continuing to explore the intricacies of this compound metabolism, we can gain valuable insights into the principles of metabolic adaptation and potentially unlock new avenues for biotechnological and environmental applications.

References

An In-depth Technical Guide to the Alanopine Biosynthesis Pathway in Invertebrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alanopine biosynthesis pathway, a critical anaerobic process in many marine invertebrates. The document details the core biochemical reactions, the primary enzyme involved, its kinetic properties, and the physiological significance of this pathway. Furthermore, it includes detailed experimental protocols for the study of this compound dehydrogenase and discusses the current understanding of the pathway's regulation.

Introduction to this compound Biosynthesis

During periods of intense muscular activity or environmental hypoxia, many marine invertebrates rely on anaerobic metabolism to maintain ATP production.[1][2] Unlike vertebrates that primarily produce lactate, these organisms often utilize alternative pathways that lead to the accumulation of compounds called opines.[2] this compound is one such opine, formed through the reductive condensation of L-alanine and pyruvate.[3][4] This reaction is catalyzed by the enzyme this compound dehydrogenase (ADH), which plays a crucial role in maintaining the cytosolic redox balance by reoxidizing NADH to NAD+. The this compound pathway, along with other opine pathways, allows for the sustained flux of glycolysis in the absence of oxygen without a significant drop in intracellular pH, a common consequence of lactate accumulation.

The Core Pathway: The this compound Dehydrogenase Reaction

The biosynthesis of this compound is a single-step enzymatic reaction catalyzed by this compound dehydrogenase (EC 1.5.1.17). The enzyme facilitates the reductive condensation of L-alanine with pyruvate, utilizing NADH as a reducing agent.

The overall reaction is as follows:

L-alanine + pyruvate + NADH + H⁺ ⇌ 2,2'-iminodipropanoate (this compound) + NAD⁺ + H₂O

This reaction is reversible, with the forward reaction favored under anaerobic conditions when pyruvate and NADH levels rise due to increased glycolysis.

Quantitative Data: Kinetic Properties of this compound Dehydrogenase

The kinetic parameters of this compound dehydrogenase have been characterized in a variety of marine invertebrates. These data are crucial for understanding the enzyme's function under different physiological conditions.

| Species | Tissue | Km (Pyruvate) (mM) | Km (L-Alanine) (mM) | Km (NADH) (μM) | Molecular Weight (kDa) | Reference(s) |

| Littorina littorea | Foot Muscle | 0.17 - 0.26 | 14.9 - 23.8 | 9 | 42.2 | |

| Busycotypus canaliculatum | Foot Muscle | 0.38 | 21.6 | 13 | 41 | |

| Busycotypus canaliculatum | Gill | 0.23 | 12.8 | 10 | 41 | |

| Busycotypus canaliculatum | Hepatopancreas | 0.16 | 7.9 | 10 | 41 | |

| Strombus luhuanus | Pedal Retractor Muscle | ~0.3 | - | ~15 | 42 | |

| Mercenaria mercenaria | Gill | 0.21 | 18 | - | - |

Experimental Protocols

Purification of this compound Dehydrogenase from Littorina littorea Foot Muscle

This protocol is adapted from Plaxton and Storey (1982).

1. Homogenization:

-

Mince foot muscle tissue and homogenize (1:5 w/v) in ice-cold 50 mM imidazole buffer (pH 7.5) containing 15 mM β-mercaptoethanol.

-

Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

2. Ammonium Sulfate Fractionation:

-

Bring the crude supernatant to 60% saturation with ammonium sulfate.

-

Stir for 30 minutes at room temperature and centrifuge at 27,000 x g for 20 minutes.

-

Resuspend the pellet in a minimal volume of 20 mM imidazole buffer (pH 7.4) with 10 mM β-mercaptoethanol.

3. Gel Filtration Chromatography:

-

Apply the resuspended pellet to a Sephadex G-100 column equilibrated with 20 mM imidazole buffer (pH 7.4) containing 10 mM β-mercaptoethanol.

-

Elute with the same buffer and collect fractions. Assay fractions for this compound dehydrogenase activity.

4. Chromatofocusing:

-

Pool active fractions from gel filtration and apply to a PBE 94 chromatofocusing exchanger column pre-equilibrated with 20 mM imidazole buffer (pH 7.4) containing 10 mM β-mercaptoethanol.

-

Elute with Polybuffer 74 (pH 4.0) to create a pH gradient.

-

This compound dehydrogenase typically elutes at a pH of approximately 5.7.

5. Final Gel Filtration:

-

Pool active fractions from chromatofocusing and apply to a second, larger Sephadex G-100 column for final purification and buffer exchange into 50 mM imidazole buffer (pH 7.5) with 10 mM β-mercaptoethanol and 0.04% sodium azide.

This compound Dehydrogenase Activity Assay

This protocol is a standard spectrophotometric assay.

Principle: The activity of this compound dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reagents:

-

Assay Buffer: 50 mM imidazole buffer, pH 7.5

-

Substrates:

-

1.3 mM pyruvate

-

130 mM L-alanine

-

-

Cofactor: 0.1 mM NADH

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyruvate, and L-alanine in a cuvette.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding NADH.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder (e.g., 25°C).

-

The rate of decrease in absorbance is proportional to the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is critical for invertebrates to adapt to fluctuating oxygen levels. This regulation occurs at both the transcriptional and potentially the post-translational levels.

Transcriptional Regulation by Hypoxia

The primary signaling pathway activated in response to hypoxia is mediated by the Hypoxia-Inducible Factor 1 (HIF-1) . HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit.

-

Under normoxic conditions: The HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.

-

Under hypoxic conditions: The activity of PHDs is inhibited due to the lack of their co-substrate, O₂. This allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription.

While direct evidence for an HRE in the this compound dehydrogenase gene of invertebrates is still emerging, the upregulation of HIF-1α mRNA has been observed in marine invertebrates under hypoxic conditions, suggesting a conserved role for this pathway in the anaerobic response. It is highly probable that the genes encoding enzymes of anaerobic metabolism, such as this compound dehydrogenase, are targets of HIF-1.

Post-Translational Regulation

While direct evidence is limited, it is plausible that this compound dehydrogenase activity is also regulated by post-translational modifications such as phosphorylation. Reversible protein phosphorylation is a common mechanism for the rapid control of metabolic enzymes in response to environmental stress. Key signaling molecules like protein kinase C (PKC) and calcium are known to play significant roles in the cellular responses of marine invertebrates. Further research is required to determine if this compound dehydrogenase is a direct target of these or other protein kinases, which would provide a mechanism for acute regulation of the pathway's flux.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a key metabolic adaptation in many marine invertebrates, enabling them to survive periods of oxygen limitation. The central enzyme, this compound dehydrogenase, has been well-characterized in several species, providing a solid foundation for understanding its biochemical function. While the transcriptional regulation of this pathway via the HIF-1 signaling cascade is strongly suggested, further research is needed to identify the specific regulatory elements in the this compound dehydrogenase gene and to fully elucidate the role of post-translational modifications in modulating enzyme activity. A deeper understanding of these regulatory mechanisms could provide novel targets for the development of drugs aimed at modulating anaerobic metabolism in various contexts, from aquaculture to the study of ischemia-reperfusion injury models.

References

- 1. plymsea.ac.uk [plymsea.ac.uk]

- 2. Hypoxia in aquatic invertebrates: Occurrence and phenotypic and molecular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anaerobic responsive element contains two GC-rich sequences essential for binding a nuclear protein and hypoxic activation of the maize Adh1 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Alanopine in Anaerobic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of anaerobic metabolism, particularly within marine invertebrates, the conventional lactate-producing pathway is not the sole mechanism for maintaining redox balance and ensuring continued ATP production. An alternative and significant pathway involves the synthesis of opines, a class of amino acid derivatives. Among these, alanopine plays a crucial role. This technical guide provides an in-depth exploration of the function of this compound in anaerobic metabolism, detailing the underlying biochemical pathways, quantitative data on its production and enzyme kinetics, and the experimental protocols utilized in its study.

Core Function of this compound in Anaerobic Metabolism

During periods of intense muscular activity or environmental hypoxia, the demand for ATP outstrips the capacity of aerobic respiration. This necessitates a reliance on anaerobic glycolysis to meet the energy deficit. A critical bottleneck in sustained glycolysis is the regeneration of NAD+ from the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step. In vertebrates, this is primarily achieved by the reduction of pyruvate to lactate, catalyzed by lactate dehydrogenase.

However, in many marine molluscs, annelids, and other invertebrates, this compound dehydrogenase (ALPDH) provides an alternative route.[1][2] This enzyme catalyzes the reductive condensation of pyruvate with an amino acid, typically L-alanine or glycine, to form this compound or strombine, respectively, in a process that oxidizes NADH to NAD+.[3] This regeneration of NAD+ is vital for the continuation of glycolytic flux and, consequently, a constant supply of ATP under anoxic conditions.[1][2] The accumulation of opines like this compound also helps in maintaining intracellular osmotic pressure during glycolysis.

Quantitative Data

This compound and Strombine Accumulation During Recovery from Anoxia

The accumulation of this compound and its analogue, strombine, is a key indicator of the activation of this anaerobic pathway. The following table summarizes the net increase in this compound and strombine concentrations in various tissues of the oyster, Crassostrea virginica, after two hours of aerobic recovery following a period of anoxia.

| Tissue | Metabolite | Net Increase (μmol/g wet weight) |

| Mantle | This compound | 1.3 |

| Gill | This compound | 0.5 |

| Adductor Muscle | This compound | 2.0 |

| Adductor Muscle | Strombine | 2.7 |

Table 1: Net increase in this compound and strombine in tissues of Crassostrea virginica after 2 hours of recovery from anoxia.

Kinetic Properties of this compound Dehydrogenase

The efficiency and substrate preference of this compound dehydrogenase are critical to its physiological function. The kinetic parameters of this enzyme have been characterized in several marine invertebrates.

| Organism | Tissue | Substrate | Apparent Km (mM) |

| Busycotypus canaliculatum | Foot Muscle | Pyruvate | 0.23 ± 0.02 |

| L-Alanine | 10.2 ± 0.5 | ||

| NADH | 0.015 ± 0.001 | ||

| Gill | Pyruvate | 0.28 ± 0.02 | |

| L-Alanine | 11.8 ± 0.6 | ||

| NADH | 0.016 ± 0.001 | ||

| Hepatopancreas | Pyruvate | 0.35 ± 0.03 | |

| L-Alanine | 8.8 ± 0.4 | ||

| NADH | 0.014 ± 0.001 | ||

| Strombus luhuanus | Pedal Retractor Muscle | Pyruvate | 3.1 (with 200mM glycine) |

| 1.1 (with 10mM glycine) | |||

| Glycine | 160 (with 5mM pyruvate) | ||

| 110 (with 0.5mM pyruvate) | |||

| Alanine | 110 (with 5mM pyruvate) | ||

| 60 (with 0.5mM pyruvate) | |||

| NADH | 0.04 |

Table 2: Apparent Michaelis-Menten constants (Km) for this compound dehydrogenase from various marine invertebrates.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation

The formation of this compound is a terminal step in anaerobic glycolysis in many marine invertebrates. The pathway is straightforward, involving the enzymatic reaction catalyzed by this compound dehydrogenase.

Experimental Workflow for this compound Dehydrogenase Studies

The investigation of this compound dehydrogenase typically involves several key stages, from tissue preparation to enzyme characterization.

Experimental Protocols

Purification of this compound Dehydrogenase from Busycotypus canaliculatum Foot Muscle

This protocol is adapted from established methodologies for the purification of this compound dehydrogenase.

1. Homogenization:

-

Mince fresh or frozen foot muscle tissue and homogenize in 5 volumes of ice-cold 50 mM sodium phosphate buffer (pH 7.0) containing 10-4 M EDTA and 10-4 M DTE, using a Sorvall omni-mixer.

2. Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Discard the pellet and retain the supernatant.

3. Ammonium Sulfate Precipitation:

-

Bring the supernatant to 55% saturation with solid ammonium sulfate and stir for 30 minutes.

-

Centrifuge at 10,000 x g for 20 minutes and discard the supernatant.

-

Resuspend the pellet in a minimal volume of the homogenization buffer.

4. CM-Cellulose Chromatography:

-

Apply the resuspended pellet to a CM-cellulose column pre-equilibrated with the homogenization buffer.

-

Elute the enzyme with a linear gradient of 0-0.5 M NaCl in the homogenization buffer.

-

Collect fractions and assay for this compound dehydrogenase activity.

5. Gel Filtration:

-

Pool the active fractions and concentrate them using membrane filtration (e.g., Amicon PM10).

-

Apply the concentrated enzyme solution to a Sephadex G-100 column equilibrated with 50 mM Tris-HCl buffer (pH 7.6).

-

Elute with the same buffer and collect fractions with the highest specific activity.

6. Storage:

-

Store the purified enzyme at 4°C in 80% saturated ammonium sulfate.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation.

Reaction Mixture (Forward Reaction - this compound Synthesis):

-

50 mM Imidazole-HCl buffer, pH 7.5

-

2.0 mM Pyruvate

-

50 mM L-alanine

-

0.15 mM NADH

-

Enzyme preparation

Procedure:

-

Prepare the reaction mixture (final volume of 1 ml) in a quartz cuvette, omitting the enzyme.

-

Incubate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Reaction Mixture (Reverse Reaction - this compound Oxidation):

-

50 mM Tris-HCl buffer, pH 8.5

-

40 mM meso-alanopine

-

2.0 mM NAD+

-

Enzyme preparation

Procedure:

-

Follow the same procedure as the forward reaction, but monitor the increase in absorbance at 340 nm due to the reduction of NAD+.

Conclusion

This compound and the associated enzyme, this compound dehydrogenase, represent a key adaptation in many marine invertebrates for surviving periods of anaerobic stress. By providing an alternative to lactate production for the regeneration of NAD+, this pathway allows for the sustained production of ATP through glycolysis. The kinetic properties of this compound dehydrogenase are finely tuned to the physiological conditions encountered during anoxia, such as a decrease in intracellular pH. Understanding the intricacies of this metabolic pathway is not only crucial for marine biology and comparative physiology but also holds potential for broader applications in fields where cellular adaptation to hypoxia is a key concern, including drug development for conditions involving ischemic stress. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to further explore the fascinating role of this compound in anaerobic metabolism.

References

An In-depth Technical Guide to Alanopine and Strombine Synthesis in Bivalves: From Biochemical Pathways to Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivalve mollusks, frequently subjected to fluctuating oxygen levels in their marine habitats, have evolved sophisticated anaerobic metabolic pathways to sustain energy production during periods of hypoxia and anoxia. A key adaptation is the synthesis of opines, such as alanopine and strombine, which serve as terminal products of glycolysis, thereby maintaining the cytosolic redox balance. This technical guide provides a comprehensive overview of the synthesis of this compound and strombine in bivalves, detailing the enzymatic reactions, kinetic properties of the involved dehydrogenases, and the physiological concentrations of these opines in various tissues. Furthermore, it outlines detailed experimental protocols for the quantification of opines and the characterization of their respective dehydrogenases. Finally, this guide elucidates the known signaling pathways that regulate opine synthesis in response to environmental stressors, offering insights for researchers in comparative biochemistry, marine biology, and drug development exploring metabolic regulation under stress.

Introduction

In the absence of sufficient oxygen for aerobic respiration, many marine invertebrates, including bivalve mollusks, rely on anaerobic glycolysis to meet their energy demands. Unlike vertebrates, where lactate is the primary end-product of anaerobic glycolysis, bivalves utilize a variety of alternative pathways, leading to the accumulation of compounds known as opines. This compound and strombine are two such imino acids, formed through the reductive condensation of pyruvate with an amino acid.

The synthesis of this compound and strombine is catalyzed by the enzymes this compound dehydrogenase (ADH, EC 1.5.1.17) and strombine dehydrogenase (SDH, EC 1.5.1.22), respectively. These reactions serve a crucial role in regenerating NAD+ from NADH, which is essential for the continued operation of glycolysis. The accumulation of these opines helps to maintain cellular pH and redox balance during anaerobic conditions.

This guide will delve into the core aspects of this compound and strombine synthesis, providing quantitative data, detailed experimental procedures, and visual representations of the underlying biochemical and regulatory pathways.

Biochemical Synthesis of this compound and Strombine

The synthesis of this compound and strombine occurs in the cytoplasm and involves the following reactions:

-

This compound Synthesis: Pyruvate, the end-product of glycolysis, condenses with L-alanine in a reaction catalyzed by this compound dehydrogenase (ADH), utilizing NADH as a reducing equivalent.

-

Reaction: Pyruvate + L-alanine + NADH + H+ ⇌ meso-Alanopine + NAD+ + H2O

-

-

Strombine Synthesis: Similarly, pyruvate condenses with glycine, catalyzed by strombine dehydrogenase (SDH), with the concomitant oxidation of NADH.

-

Reaction: Pyruvate + Glycine + NADH + H+ ⇌ D-Strombine + NAD+ + H2O[1]

-

The tissue-specific expression and kinetic properties of ADH and SDH determine the predominant opine synthesized in a particular tissue. For instance, adductor muscles often exhibit higher SDH activity, leading to a greater accumulation of strombine.

Visualization of the Synthesis Pathway

Quantitative Data on Opine Synthesis

The following tables summarize key quantitative data related to this compound and strombine synthesis in various bivalve species.

Table 1: Kinetic Properties of this compound and Strombine Dehydrogenases

| Bivalve Species | Tissue | Enzyme | Substrate | Apparent Km (mM) | Vmax (U/g wet wt) | Reference |

| Strombus luhuanus | Pedal Retractor Muscle | This compound Dehydrogenase | Pyruvate | 0.53 | - | [2] |

| L-Alanine | 28 | - | [2] | |||

| Glycine | 100 | - | [2] | |||

| NADH | 0.04 | - | [2] | |||

| Meretrix lusoria | Foot Muscle | Strombine Dehydrogenase | Pyruvate | 0.38 | 470-fold purification | |

| Glycine | 25.6 | |||||

| L-Alanine | 11.1 | |||||

| NADH | 0.03 | |||||

| Mytilus galloprovincialis | Hepatopancreas | This compound Dehydrogenase | L-Alanine | 8.84 ± 0.03 | - | |

| Glycine | 619 ± 55 | - | ||||

| Ventricle | This compound Dehydrogenase | L-Alanine | 10.64 ± 0.40 | - | ||

| Glycine | 1412 ± 115 | - | ||||

| Gill | This compound Dehydrogenase | L-Alanine | 13.12 ± 0.65 | - | ||

| Glycine | 2542 ± 230 | - |

Note: '-' indicates data not available in the cited reference.

Table 2: In Vivo Concentrations of this compound and Strombine

| Bivalve Species | Tissue | Condition | This compound (μmol/g wet wt) | Strombine (μmol/g wet wt) | Reference |

| Crassostrea virginica | Adductor Muscle | Normoxia | < 0.1 | 1.3 | |

| 2h Recovery from Anoxia | 2.0 | 4.0 | |||

| Mantle | Normoxia | < 0.1 | < 0.1 | ||

| 2h Recovery from Anoxia | 1.3 | - | |||

| Gill | Normoxia | < 0.1 | < 0.1 | ||

| 2h Recovery from Anoxia | 0.7 | - | |||

| Acesta yongei | Tissues | Day (Hyperoxia) | 1.3 ± 0.2 | 92.5 ± 14.2 | |

| Night (Hypoxia) | 1.0 ± 0.2 | 48.3 ± 4.4 |

Note: '-' indicates data not available in the cited reference.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and strombine synthesis.

Enzyme Assay for this compound/Strombine Dehydrogenase

This protocol is adapted from established methods for measuring opine dehydrogenase activity.

Objective: To determine the activity of this compound dehydrogenase or strombine dehydrogenase in bivalve tissue extracts.

Principle: The enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

-

Tissue homogenate (prepared in a suitable buffer, e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Assay Buffer: 100 mM Imidazole-HCl buffer, pH 7.0

-

NADH solution: 10 mM in assay buffer

-

Pyruvate solution: 100 mM in assay buffer

-

L-Alanine solution: 1 M in assay buffer (for ADH assay)

-

Glycine solution: 1 M in assay buffer (for SDH assay)

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the following in order:

-

850 μL of Assay Buffer

-

50 μL of NADH solution (final concentration: 0.5 mM)

-

50 μL of Pyruvate solution (final concentration: 5 mM)

-

50 μL of either L-Alanine or Glycine solution (final concentration: 50 mM)

-

-

Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 μL of the tissue homogenate to the cuvette.

-

Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Enzyme activity is expressed as units per gram of wet tissue weight, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADH per minute under the specified conditions.

Quantification of this compound and Strombine by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and strombine.

Objective: To determine the concentrations of this compound and strombine in bivalve tissue extracts.

Principle: this compound and strombine are separated on a cation-exchange column and detected by their absorbance in the UV range.

Materials:

-

HPLC system with a UV detector

-

Cation-exchange column (e.g., Alltech OA 2000)

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

This compound and strombine standards

-

Mobile phase: e.g., 0.01 N H2SO4

Procedure:

-

Sample Preparation: a. Homogenize frozen tissue samples in 2 volumes of ice-cold 6% (w/v) perchloric acid. b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. c. Neutralize the supernatant with 5 M K2CO3. d. Centrifuge to remove the potassium perchlorate precipitate. e. Filter the supernatant through a 0.22 μm filter before injection into the HPLC.

-

HPLC Analysis: a. Equilibrate the cation-exchange column with the mobile phase. b. Inject a known volume of the prepared sample extract. c. Elute the opines isocratically with the mobile phase at a constant flow rate. d. Detect the eluting compounds at a wavelength of 210 nm.

-

Quantification: a. Prepare a standard curve using known concentrations of this compound and strombine standards. b. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. c. Quantify the amount of this compound and strombine in the sample by comparing the peak areas with the standard curve.

Visualization of Experimental Workflow

Regulation of this compound and Strombine Synthesis

The synthesis of this compound and strombine is tightly regulated in response to the cellular energy state and oxygen availability. Hypoxia is the primary stimulus for the activation of this anaerobic pathway.

Hypoxia Signaling Pathway

While the complete signaling cascade is still under investigation in bivalves, it is hypothesized to follow the conserved hypoxia-inducible factor (HIF) pathway observed in other metazoans.

-

Normoxia: Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.

-

Hypoxia: In low oxygen conditions, PHD activity is inhibited. This allows HIF-α to stabilize and translocate to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit.

-

Gene Transcription: The HIF-1α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including those encoding glycolytic enzymes. It is plausible that the genes for this compound and strombine dehydrogenases are also targets of HIF-1, leading to their increased expression and a higher capacity for opine synthesis during hypoxic stress.

Visualization of the Hypoxia Signaling Pathway

Conclusion and Future Directions

The synthesis of this compound and strombine is a critical metabolic adaptation in bivalves, enabling them to survive in environments with fluctuating oxygen levels. The enzymes this compound dehydrogenase and strombine dehydrogenase play a central role in this process by maintaining the cellular redox balance and allowing for sustained glycolytic ATP production.

While significant progress has been made in understanding the biochemistry of opine synthesis, further research is needed to fully elucidate the regulatory mechanisms. Future studies should focus on:

-

Transcriptional Regulation: Confirming the direct regulation of ADH and SDH gene expression by HIF-1 and identifying other potential transcription factors involved.

-

Post-Translational Modifications: Investigating whether the activity of ADH and SDH is modulated by post-translational modifications, such as phosphorylation, in response to hypoxic stress.

-

Pharmacological Applications: Exploring the potential of targeting opine dehydrogenase enzymes for the development of novel drugs, for instance, in the context of controlling invasive bivalve species or understanding metabolic adaptations in other organisms.

This technical guide provides a solid foundation for researchers and professionals interested in the fascinating world of anaerobic metabolism in marine invertebrates. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this field.

References

The Enzymatic Synthesis of Alanopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanopine, a naturally occurring imino acid, is a significant end product of anaerobic glycolysis in many marine invertebrates, including mollusks and polychaete worms. Its formation allows for the regeneration of NAD+ from NADH, which is crucial for maintaining redox balance and sustaining ATP production via glycolysis when oxygen is scarce. The synthesis of this compound from L-alanine and pyruvate is catalyzed by the enzyme this compound dehydrogenase (ADH), also known as this compound: NAD+ oxidoreductase (EC 1.5.1.17).[1][2] This technical guide provides an in-depth overview of the enzymatic formation of this compound, including detailed experimental protocols, quantitative kinetic data, and visualizations of the reaction and regulatory influences.

Enzymatic Reaction

The formation of this compound is a reversible reductive condensation reaction. In the forward direction, L-alanine and pyruvate are condensed in the presence of the reduced cofactor NADH to form meso-N-(1-carboxyethyl)-alanine (this compound) and NAD+.[3] The systematic name for this enzyme class is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[1][4]

The overall reaction is as follows:

L-alanine + pyruvate + NADH + H+ ⇌ meso-alanopine + NAD+ + H₂O

Quantitative Enzyme Kinetics

The kinetic properties of this compound dehydrogenase have been characterized in several marine invertebrates. These parameters are crucial for understanding the enzyme's function under physiological conditions. The following tables summarize key quantitative data from studies on ADH from various sources.

Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase

| Substrate | Organism | Tissue | pH | Km (mM) | Reference |

| L-Alanine | Littorina littorea | Foot Muscle | 7.5 | 23.8 ± 0.52 | |

| L-Alanine | Littorina littorea | Foot Muscle | 6.5 | 14.9 ± 0.85 | |

| Pyruvate | Littorina littorea | Foot Muscle | 7.5 | 0.26 ± 0.01 | |

| Pyruvate | Littorina littorea | Foot Muscle | 6.5 | 0.17 ± 0.02 | |

| NADH | Littorina littorea | Foot Muscle | 7.5 | 0.009 ± 0.0001 | |

| meso-Alanopine | Littorina littorea | Foot Muscle | 8.5 | 50 | |

| meso-Alanopine | Littorina littorea | Foot Muscle | 6.5 | 6.5 | |

| NAD+ | Littorina littorea | Foot Muscle | 7.5 | 0.18 ± 0.03 | |

| Pyruvate | Strombus luhuanus | Pedal Retractor Muscle | - | ~0.3 | |

| NADH | Strombus luhuanus | Pedal Retractor Muscle | - | ~0.02 | |

| L-Alanine | Busycotypus canaliculatum | Foot Muscle | 7.5 | ~25 | |

| Pyruvate | Busycotypus canaliculatum | Foot Muscle | 7.5 | ~0.4 |

Table 2: Inhibition Constants (Ki) and Substrate Inhibition (I50) for this compound Dehydrogenase from Littorina littorea Foot Muscle

| Inhibitor | Substrate Varied | Type of Inhibition | pH | Ki or I50 (mM) | Reference |

| Pyruvate | L-Alanine | Substrate Inhibition | 7.5 | I50 = 8 | |

| L-Alanine | Pyruvate | Substrate Inhibition | 7.5 | I50 = 450-550 | |

| meso-Alanopine | - | Product Inhibition | 7.5 | Ki = 35 ± 0.4 | |

| NAD+ | - | Product Inhibition | 7.5 | Ki = 0.16 ± 0.012 | |

| ATP | NADH | Competitive | 7.5 | - | |

| ADP | NADH | Competitive | 7.5 | - |

Experimental Protocols

Assay for this compound Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of NADH oxidation.

Principle: The activity of this compound dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reagents:

-

50 mM Imidazole-HCl buffer, pH 7.5

-

1.3 mM Pyruvic acid sodium salt solution

-

130 mM L-Alanine solution

-

0.1 mM NADH solution

-

Enzyme preparation (e.g., purified enzyme or tissue homogenate supernatant)

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing:

-

50 mM Imidazole-HCl buffer, pH 7.5

-

1.3 mM pyruvate

-

130 mM L-alanine

-

0.1 mM NADH

-

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme preparation.

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Purification of this compound Dehydrogenase from Littorina littorea Foot Muscle

This protocol provides a representative multi-step procedure for the purification of ADH to homogeneity.

Step 1: Homogenization and Crude Extract Preparation

-

Mince foot muscle tissue and homogenize in 5 volumes of ice-cold 50 mM imidazole buffer, pH 7.5, containing 15 mM β-mercaptoethanol.

-

Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which serves as the crude enzyme extract.

Step 2: Ammonium Sulphate Fractionation

-

Bring the crude supernatant to 60% saturation with solid ammonium sulphate.

-

Stir for 30 minutes at room temperature and then centrifuge as in Step 1.

-

Resuspend the pellet containing ADH in a minimal volume of the homogenization buffer.

Step 3: Gel Filtration Chromatography (Sephadex G-100)

-

Apply the resuspended pellet onto a Sephadex G-100 column equilibrated with 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol.

-

Elute the column with the same buffer and collect fractions.

-

Assay the fractions for ADH activity and pool the active fractions.

Step 4: Chromatofocusing

-

Apply the pooled active fractions from the gel filtration step onto a PBE 94 chromatofocusing column pre-equilibrated with the buffer from Step 3.

-

Elute the column with Polybuffer 74 (adjusted to pH 4.0) to create a pH gradient.

-

Collect fractions and identify the peak of ADH activity.

Step 5: Second Gel Filtration Chromatography

-

Pool the active fractions from chromatofocusing and apply to a larger Sephadex G-100 column equilibrated with 50 mM imidazole buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 0.04% sodium azide.

-

Elute with the same buffer and pool the fractions containing purified ADH.

Visualizations

Enzymatic Reaction and Regulatory Influences

The activity of this compound dehydrogenase is not known to be regulated by a complex signaling cascade but is highly sensitive to the metabolic state of the cell, particularly during anoxia. The following diagram illustrates the key inputs and regulatory influences on the enzyme.

Caption: Regulatory influences on this compound dehydrogenase activity.

Experimental Workflow for this compound Dehydrogenase Purification and Characterization

The following diagram outlines a typical experimental workflow for the isolation and study of this compound dehydrogenase.

Caption: Workflow for ADH purification and characterization.

Conclusion

The enzymatic formation of this compound via this compound dehydrogenase is a key metabolic adaptation in many marine invertebrates for surviving anaerobic conditions. The enzyme's activity is finely tuned to the cellular environment, particularly the changes in pH and substrate concentrations that accompany hypoxia. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying this enzyme and its physiological role. Further investigation into the potential for allosteric regulation or post-translational modifications of ADH could provide deeper insights into the control of anaerobic metabolism.

References

An In-depth Technical Guide to the Identification and Characterization of the Alanopine Dehydrogenase Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanopine dehydrogenase (ADH), a key enzyme in the anaerobic metabolism of many marine invertebrates, presents a compelling subject for both fundamental research and applied science. This technical guide provides a comprehensive overview of the methodologies for the identification, cloning, and characterization of the this compound dehydrogenase gene. Detailed experimental protocols, a summary of key kinetic data, and an exploration of its potential as a therapeutic target are presented to serve as a valuable resource for researchers in marine biology, enzymology, and drug development.

Introduction: The Physiological Significance of this compound Dehydrogenase

In many marine invertebrates, particularly mollusks and annelids, this compound dehydrogenase (EC 1.5.1.17) plays a crucial role in cellular redox balance during periods of oxygen limitation (anoxia or hypoxia).[1][2] This enzyme catalyzes the reductive condensation of pyruvate and L-alanine to form this compound, regenerating NAD+ from NADH.[3] This process is analogous to lactate fermentation in vertebrates, allowing glycolysis to continue and ensuring a sustained, albeit limited, supply of ATP. The accumulation of opines, such as this compound, avoids the significant drop in intracellular pH associated with lactate accumulation.[4] Understanding the genetic and biochemical basis of this unique metabolic adaptation offers insights into the survival strategies of these organisms in challenging environments and may present novel avenues for therapeutic intervention against parasitic invertebrates.

The this compound Dehydrogenase Reaction

The reversible reaction catalyzed by this compound dehydrogenase is as follows:

-

Pyruvate + L-alanine + NADH + H+ ↔ meso-N-(1-carboxyethyl)-alanine (this compound) + NAD+ + H₂O [3]

The enzyme belongs to the family of opine dehydrogenases, which utilize various amino acids to condense with pyruvate. While some opine dehydrogenases exhibit broad substrate specificity, this compound dehydrogenase is often highly specific for L-alanine.

Identification and Cloning of the this compound Dehydrogenase Gene: A Methodological Workflow

While a definitive, universally applicable protocol for the identification of the this compound dehydrogenase (ADH) gene from any given species does not exist, a general and effective workflow can be synthesized from established molecular biology techniques. This section outlines a logical progression of experiments to isolate and sequence the full-length ADH gene.

Figure 1: A generalized experimental workflow for the identification and characterization of the this compound dehydrogenase gene.

Experimental Protocols

-

Tissue Collection: Dissect tissue known to have high ADH activity (e.g., foot muscle, adductor muscle) from the target marine invertebrate and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer, which anneals to the poly(A) tail of eukaryotic mRNAs.

-

Primer Design: Align known amino acid sequences of other opine dehydrogenases to identify conserved regions. Design degenerate primers corresponding to these conserved regions. These primers are mixtures of oligonucleotides with different bases at degenerate codon positions.

-

PCR Amplification: Perform PCR using the synthesized cDNA as a template and the degenerate forward and reverse primers. Use a touchdown PCR protocol to increase specificity.

-

Cloning and Sequencing: Gel-purify the PCR product of the expected size, clone it into a TA cloning vector, and sequence multiple clones to obtain a consensus sequence for the partial ADH gene.

-

5' RACE:

-

Synthesize first-strand cDNA from total RNA using a gene-specific antisense primer designed from the sequence obtained in the degenerate PCR step.

-

Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase.

-

Perform a nested PCR using a primer complementary to the homopolymeric tail and a nested gene-specific antisense primer.

-

-

3' RACE:

-

Synthesize first-strand cDNA using an oligo(dT) primer containing an adapter sequence at its 5' end.

-

Perform PCR using a gene-specific sense primer and a primer complementary to the adapter sequence.

-

-

Sequencing: Clone and sequence the RACE-PCR products to obtain the 5' and 3' untranslated regions (UTRs) and the full open reading frame (ORF).

-

Sequence Assembly: Assemble the sequences from the initial PCR fragment and the 5' and 3' RACE products to generate the full-length cDNA sequence of the ADH gene.

-

Cloning for Expression: Design primers to amplify the entire coding sequence of the ADH gene. Incorporate restriction sites into the primers to facilitate cloning into an appropriate expression vector (e.g., a pET vector for expression in E. coli).

Heterologous Expression and Characterization of Recombinant this compound Dehydrogenase

The production of recombinant ADH allows for detailed biochemical and structural studies without the need for laborious purification from native tissues.

Experimental Protocols

-

Transformation: Transform the expression vector containing the ADH gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induction of Expression: Grow the transformed cells to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: Harvest the cells, lyse them by sonication or high-pressure homogenization, and purify the recombinant ADH using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ (for the forward reaction) or the reduction of NAD+ to NADH (for the reverse reaction).

-

Forward Reaction (this compound Synthesis):

-

Assay Mixture: 50 mM Imidazole-HCl buffer (pH 7.0-7.5), 1-2 mM pyruvate, 50-100 mM L-alanine, and 0.1-0.2 mM NADH.

-

Procedure: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm.

-

-

Reverse Reaction (this compound Oxidation):

-

Assay Mixture: 50 mM Tris-HCl buffer (pH 9.0-9.5), 10-50 mM this compound, and 1-2 mM NAD+.

-

Procedure: Initiate the reaction by adding the enzyme and monitor the increase in absorbance at 340 nm.

-

Quantitative Data Summary

The kinetic parameters of this compound dehydrogenase can vary significantly between species, reflecting adaptations to their specific physiological and environmental conditions.

| Species | Tissue | Km Pyruvate (mM) | Km L-alanine (mM) | Km NADH (µM) | Km this compound (mM) | Km NAD+ (mM) | pH Optimum (Forward) | Reference |

| Littorina littorea | Foot Muscle | 0.17 (pH 6.5), 0.26 (pH 7.5) | 14.9 (pH 6.5), 23.8 (pH 7.5) | 9 | 6.5 (pH 6.5), 50 (pH 8.5) | 0.18 | 6.5-7.5 | |

| Busycotypus canaliculatum | Foot Muscle | 0.23 (pH 6.5), 0.38 (pH 7.5) | 28 (pH 6.5), 45 (pH 7.5) | 11 | 22 (pH 7.5) | 0.49 | ~7.0 | |

| Busycotypus canaliculatum | Gill | 0.21 (pH 6.5), 0.33 (pH 7.5) | 35 (pH 6.5), 58 (pH 7.5) | 10 | 15 (pH 7.5) | 0.29 | ~7.0 | |

| Busycotypus canaliculatum | Hepatopancreas | 0.19 (pH 6.5), 0.31 (pH 7.5) | 42 (pH 6.5), 65 (pH 7.5) | 12 | 10 (pH 7.5) | 0.17 | ~7.0 | |

| Strombus luhuanus | Pedal Retractor Muscle | 0.36 | 67 | 13 | 12 | 0.43 | ~7.0 | |

| Mercenaria mercenaria | Gill | 0.38 | 28 | - | 7.4 | - | ~7.0 |

Signaling Pathways and Logical Relationships

The regulation of this compound dehydrogenase is intrinsically linked to the cellular energy state and the metabolic shifts that occur during anaerobiosis.

References

- 1. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vliz.be [vliz.be]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]